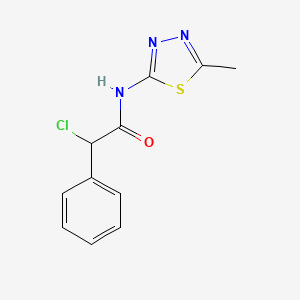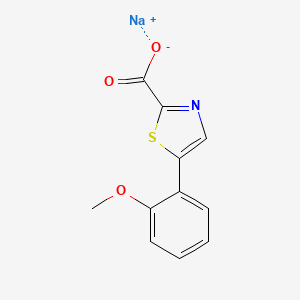![molecular formula C16H17ClN2O3S B1402923 2-Chloro-N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)propanamide CAS No. 1365962-14-6](/img/structure/B1402923.png)
2-Chloro-N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)propanamide
Descripción general
Descripción
Chemical Reactions Analysis
The chemical reactions involving “2-Chloro-N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)propanamide” are not well-documented. More research is needed to understand its reactivity and potential applications .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are crucial for understanding its behavior in different environments. Unfortunately, specific data for “this compound” is not available .Aplicaciones Científicas De Investigación
Quantum Chemical Studies of Anti-Prostatic Carcinoma Drug
The compound has been studied for its potential as an anti-prostatic carcinoma drug. Quantum chemical studies have been used to understand its molecular properties, such as steric energy, the most energetically favorable conformation, and the feasible position for blocking androgen receptors, which are crucial for its anti-cancer properties (Otuokere & Amaku, 2015).
Molecular Structures and Inhibition Capabilities
Novel Heterocyclic Inhibitors of Matrix Metalloproteinases
Certain derivatives of the compound have been identified as potent inhibitors of matrix metalloproteinases, playing a critical role in various physiological and pathological processes. The study explores their molecular structures and highlights the importance of hydrogen-bonding patterns in their inhibitory capabilities (Schröder et al., 2001).
Anticonvulsant and Antibacterial Properties
Synthesis of Azoles Incorporating a Sulfonamide Moiety as Anticonvulsant Agents
This research focuses on the synthesis of derivatives containing a sulfonamide thiazole moiety. Some of these synthesized compounds demonstrated significant anticonvulsant activities, indicating potential therapeutic applications (Farag et al., 2012).
Antibacterial Activity of Azole Derivatives
The study involves the synthesis of various azole derivatives from 3-[(4-methylphenyl)amino]propanehydrazide and their subsequent evaluation for antibacterial activity. The findings indicate potential applications in combating bacterial infections (Tumosienė et al., 2012).
Anticancer Assessments and Molecular Docking Studies
Antiproliferative Evaluation and Molecular Docking Studies
This research evaluates the antiproliferative activity of a series of sulfonyl-α-L-amino acid derivatives against various human cell lines. The study includes molecular docking to predict binding geometries and activity correlations (Galal & Mahmoud, 2021).
Synthesis of Propanamide Derivatives and Anticancer Evaluation
The study involves the synthesis of new propanamide derivatives and their evaluation as potential anticancer agents. The research explores the structure-activity relationship and provides insights into the therapeutic potential of these compounds (Rehman et al., 2018).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-chloro-N-[4-[(3-methylphenyl)sulfamoyl]phenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c1-11-4-3-5-14(10-11)19-23(21,22)15-8-6-13(7-9-15)18-16(20)12(2)17/h3-10,12,19H,1-2H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUUCSFCNDHBCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601159006 | |
| Record name | Propanamide, 2-chloro-N-[4-[[(3-methylphenyl)amino]sulfonyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601159006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1365962-14-6 | |
| Record name | Propanamide, 2-chloro-N-[4-[[(3-methylphenyl)amino]sulfonyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365962-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanamide, 2-chloro-N-[4-[[(3-methylphenyl)amino]sulfonyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601159006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 4-{[chloro(phenyl)acetyl]amino}benzoate](/img/structure/B1402841.png)

![2-[2-Chloro-3-(3,4-difluoro-phenyl)-acryloylamino]-benzoic acid](/img/structure/B1402843.png)
![N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-chloropropanamide](/img/structure/B1402844.png)

![2-Chloro-N-(4-{[(6-chloropyridazin-3-yl)amino]sulfonyl}phenyl)propanamide](/img/structure/B1402849.png)


![2-[3-(tert-Butoxycarbonyl-amino-methyl)-5-chloro-1H-indol-2-yl]-4-methyl-pentanoic acid](/img/structure/B1402855.png)
![2-Chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamide](/img/structure/B1402859.png)

![N-{4-[(Acetylamino)sulfonyl]-phenyl}-2-chloropropanamide](/img/structure/B1402861.png)
